![molecular formula C11H9N3S B055085 2-(5-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole CAS No. 122500-80-5](/img/structure/B55085.png)
2-(5-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole
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Description
Mechanism of Action
While the exact mechanism of action of “2-(5-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole” is not clear, some pyrazole derivatives have been found to act as antagonists of the androgen receptor (AR), blocking its signaling in prostate cancer (PCa) cells . This makes them potentially useful in PCa therapy .
Future Directions
The future directions for research on “2-(5-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole” and similar compounds could involve further exploration of their pharmacological effects, particularly their potential as AR antagonists in PCa therapy . Additionally, more research could be done to better understand their chemical reactivity and to develop more efficient synthesis methods .
properties
IUPAC Name |
2-(5-methylpyrazol-1-yl)-1,3-benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3S/c1-8-6-7-12-14(8)11-13-9-4-2-3-5-10(9)15-11/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZWLVAXZJMVEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1C2=NC3=CC=CC=C3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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